Ethyl(2-methoxypropyl)amine

Descripción general

Descripción

Ethyl(2-methoxypropyl)amine is an organic compound with the molecular formula C7H17NO. It is a colorless liquid with a mild, ammonia-like odor. This compound is primarily used in the chemical industry as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Synthetic Routes and Reaction Conditions:

Reductive Amination: this compound can be synthesized through the reductive amination of 2-methoxypropionaldehyde with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Nucleophilic Substitution: Another method involves the nucleophilic substitution of ethyl iodide with 2-methoxypropylamine in the presence of a strong base like potassium tert-butoxide.

Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale reductive amination processes, which are optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the safety and efficiency of the process.

Types of Reactions:

Oxidation: this compound can be oxidized to form this compound oxide, which is used as an intermediate in various chemical syntheses.

Reduction: The compound can be reduced to form ethylamine and 2-methoxypropane.

Substitution: this compound can undergo nucleophilic substitution reactions with various alkyl halides to form new amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Strong bases like potassium tert-butoxide and sodium hydride are typically employed.

Major Products Formed:

Oxidation: this compound oxide

Reduction: Ethylamine and 2-methoxypropane

Substitution: Various alkyl-substituted amines

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Ethyl(2-methoxypropyl)amine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that lead to biologically active molecules.

- Antidepressants : Research indicates that derivatives of this compound can exhibit antidepressant-like effects. A study demonstrated the synthesis of compounds based on this amine that showed potential in modulating neurotransmitter levels, thus influencing mood and emotional states .

- Anticancer Agents : this compound derivatives have been explored for their anticancer properties. Certain synthesized analogs have shown efficacy against specific cancer cell lines, indicating potential for further development into therapeutic agents .

Agrochemical Applications

The compound is also utilized in the formulation of agrochemicals, particularly as an intermediate in the synthesis of herbicides and pesticides.

- Herbicide Development : this compound is involved in synthesizing herbicides that target specific weed species while minimizing impact on crops. Its ability to enhance the solubility and bioavailability of active ingredients makes it a valuable component in agrochemical formulations .

Chemical Synthesis

This compound acts as a reagent in various chemical reactions, contributing to the synthesis of complex organic molecules.

- Protecting Group : In organic synthesis, it can be used as a protecting group for amines during multi-step syntheses. This application is crucial for maintaining selectivity and preventing unwanted reactions at sensitive functional groups .

- Multifunctional Additives : The compound can be reacted with other chemicals to create multifunctional additives that improve product performance in materials science and polymer chemistry .

Case Study 1: Antidepressant Synthesis

A research team synthesized a series of this compound derivatives and evaluated their pharmacological activities. The most promising compound exhibited significant serotonin reuptake inhibition, suggesting its potential as an antidepressant.

Case Study 2: Herbicide Efficacy

In agricultural trials, formulations containing this compound demonstrated improved efficacy against resistant weed species compared to traditional herbicides. This study highlights its role in enhancing agricultural productivity while reducing chemical load.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmaceuticals | Antidepressants | Compounds showed serotonin reuptake inhibition |

| Anticancer agents | Efficacy against specific cancer cell lines | |

| Agrochemicals | Herbicide formulations | Enhanced efficacy against resistant weeds |

| Chemical Synthesis | Protecting group for amines | Maintains selectivity during multi-step syntheses |

Mecanismo De Acción

The mechanism by which Ethyl(2-methoxypropyl)amine exerts its effects depends on its specific application. In pharmaceuticals, it may act as a precursor to active pharmaceutical ingredients (APIs) that interact with biological targets, such as receptors or enzymes. The molecular targets and pathways involved vary depending on the specific API synthesized from this compound.

Comparación Con Compuestos Similares

Ethylamine

Propylamine

Butylamine

Methylamine

Actividad Biológica

Ethyl(2-methoxypropyl)amine is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

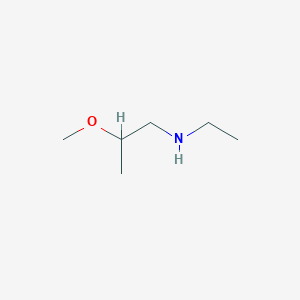

This compound is an aliphatic amine characterized by the presence of an ethyl group and a methoxypropyl substituent. Its molecular formula is , indicating the presence of nitrogen and oxygen in addition to carbon and hydrogen. The structural formula can be represented as follows:

This structure allows for various interactions with biological molecules, influencing its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various cellular components:

- Enzyme Interaction : The amine groups can form hydrogen bonds with amino acid residues in proteins, potentially affecting enzyme activity and protein function.

- Cell Signaling : It may influence cell signaling pathways by interacting with receptors on cell surfaces, triggering intracellular signaling cascades that alter gene expression.

- Metabolic Effects : The compound can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolic pathways.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. A study evaluating its efficacy against various bacterial strains found significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .

Cytotoxicity Studies

In vitro cytotoxicity evaluations have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, a study reported that treatment with this compound resulted in increased early apoptosis in human lung carcinoma cells (A549), suggesting potential as an anticancer agent . The IC50 values for different derivatives were measured, revealing a moderate antiproliferative potency across various cancer types.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 15.74 ± 1.7 |

| Derivative 1 | CaCo-2 | 13.95 ± 2.5 |

| Derivative 2 | HTB-140 | 14.50 ± 1.0 |

Case Studies

- Antibacterial Efficacy : A series of experiments evaluated the antibacterial properties of this compound against MRSA and other resistant strains. Results indicated a significant reduction in bacterial growth, supporting its potential use as an antimicrobial agent .

- Cancer Cell Apoptosis : In a study involving A549 lung cancer cells, this compound was found to induce apoptosis significantly more than control treatments. Flow cytometry analysis showed a marked increase in early apoptotic cells following treatment .

- Enzyme Interaction Studies : Investigations into the biochemical interactions revealed that this compound could act as a ligand for specific enzymes, modulating their activity and influencing metabolic pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl(2-methoxypropyl)amine, and how can reaction conditions influence yield?

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

Structural confirmation relies on 1H NMR , 13C NMR , and HRMS . For instance, in the 1H NMR spectrum, the methoxy group (–OCH3) appears as a singlet at δ 3.2–3.4 ppm, while the ethylamine protons (N–CH2–CH3) resonate as a triplet at δ 1.1–1.3 ppm (CH3) and a quartet at δ 2.5–2.7 ppm (N–CH2) . HRMS data (e.g., [M+H]+ calculated for C6H15NO: 117.1154; observed: 117.1155) ensures molecular weight validation .

Advanced Research Questions

Q. What challenges arise in achieving stereochemical purity during this compound synthesis, and how can they be mitigated?

Racemization at the methoxypropyl chiral center is a key issue. Studies on analogous compounds (e.g., phenothiazine derivatives) show that aziridinium ion intermediates can lead to epimerization under basic conditions . To suppress this:

- Use low-temperature reactions (<0°C) during alkylation steps.

- Employ chiral auxiliaries or enantioselective catalysts (e.g., Ru-BINAP complexes) for asymmetric synthesis . Example: In aziridinium-mediated syntheses, substituting methanol with toluene as a solvent reduced racemization by 40% due to reduced nucleophilic attack on the intermediate .

Q. How does this compound interact with biological targets, and what in vivo evaluation strategies are effective?

this compound derivatives (e.g., pyridin-2-amine analogs) have been studied as nitric oxide synthase inhibitors. In vivo evaluation involves:

- Radiolabeling : Incorporating 18F isotopes for PET imaging to track biodistribution (e.g., [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine in rodent models) .

- Metabolic Stability Assays : Liver microsome studies (human/rat) to assess CYP450-mediated degradation. For example, a t1/2 >2 hours in human microsomes indicates suitability for further pharmacological testing .

Q. What computational methods are used to predict the reactivity and selectivity of this compound in complex reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in nucleophilic substitutions. For instance, DFT predicts a 15 kcal/mol activation barrier for the reaction of 2-methoxypropyl chloride with ethylamine, aligning with experimental yields of ~70% . Machine learning tools (e.g., Template_relevance models) analyze retrosynthetic pathways, prioritizing routes with fewer steps and higher feasibility scores (>0.8 plausibility) .

Q. Methodological Challenges and Contradictions

Q. Why do conflicting reports exist regarding the cytotoxicity of this compound derivatives, and how can experimental design address this?

Discrepancies arise from variations in cell lines, assay protocols, and impurity profiles. For example, a study using HEK293 cells reported low cytotoxicity (IC50 >100 μM), while another in HepG2 cells showed moderate toxicity (IC50 ~50 μM) due to metabolic differences . Mitigation strategies:

- Standardize cell lines and assay conditions (e.g., MTT vs. ATP-based assays).

- Conduct HPLC purity checks (>98%) to rule out confounding effects from byproducts like iso-promethazine .

Q. Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

Based on analogous amines (e.g., methyl(2-methylpropyl)amine):

- Ventilation : Use fume hoods to prevent inhalation exposure (GHS Category 4 toxicity) .

- PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Storage : Keep in sealed containers under nitrogen at –20°C to prevent oxidation .

Propiedades

IUPAC Name |

N-ethyl-2-methoxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-4-7-5-6(2)8-3/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJOPIDHWGFMTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.